An In-depth Technical Guide to 3-Hydrazinyl-2-nitropyridine
An In-depth Technical Guide to 3-Hydrazinyl-2-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydrazinyl-2-nitropyridine is a heterocyclic organic compound with the CAS number 57115-43-2 . Its chemical structure, incorporating both a hydrazinyl and a nitro group on a pyridine ring, makes it a molecule of significant interest in medicinal chemistry and organic synthesis. The presence of these reactive functional groups provides a scaffold for the development of a diverse range of derivatives with potential biological activities. This guide provides a comprehensive overview of its properties, synthesis, and potential applications.
Chemical and Physical Properties
While experimental data for 3-Hydrazinyl-2-nitropyridine is not extensively documented in publicly available literature, its fundamental properties can be summarized. Further experimental validation is recommended for precise characterization.
| Property | Value | Source |
| CAS Number | 57115-43-2 | [1] |
| Molecular Formula | C₅H₆N₄O₂ | [1] |
| Molecular Weight | 154.13 g/mol | |
| Monoisotopic Mass | 154.0491 Da | |
| Appearance | Yellow solid (Predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Predicted Mass Spectrometry Data:
| Adduct | m/z |
| [M+H]⁺ | 155.05635 |
| [M+Na]⁺ | 177.03829 |
| [M-H]⁻ | 153.04179 |
Synthesis
A representative synthesis for the closely related isomer, 2-Hydrazino-3-nitropyridine, is presented below. This protocol could potentially be adapted for the synthesis of 3-Hydrazinyl-2-nitropyridine by starting with the appropriate precursor, 3-chloro-2-nitropyridine.
Example Synthetic Protocol: Synthesis of 2-Hydrazino-3-nitropyridine
This protocol describes the synthesis of 2-Hydrazino-3-nitropyridine from 2-chloro-3-nitropyridine.
Reaction:
Figure 1. Synthesis of 2-Hydrazino-3-nitropyridine.
Materials:
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2-chloro-3-nitropyridine
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Hydrazine hydrate
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Acetonitrile
Procedure:
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To a solution of 2-chloro-3-nitropyridine in acetonitrile at 0°C, add hydrazine hydrate.
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Stir the reaction mixture at 20°C for 20 hours.
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Concentrate the reaction mixture under reduced pressure to afford 2-hydrazinyl-3-nitropyridine as a yellow solid.[2]
Note: This protocol is for the synthesis of an isomer and should be adapted and optimized for the synthesis of 3-Hydrazinyl-2-nitropyridine. Appropriate safety precautions should be taken when working with hydrazine hydrate, which is a hazardous substance.
Potential Biological Activity and Applications
While no specific biological activities or signaling pathways have been directly attributed to 3-Hydrazinyl-2-nitropyridine in the reviewed literature, the broader class of hydrazone derivatives is known to exhibit a wide range of pharmacological properties. This suggests that 3-Hydrazinyl-2-nitropyridine could serve as a valuable scaffold for the development of novel therapeutic agents.
General Biological Activities of Hydrazones
Hydrazones are a class of organic compounds characterized by the >C=N-NH- functional group. They are known to possess a diverse array of biological activities, including:
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Antimicrobial: Exhibiting activity against various bacterial and fungal strains.[3][4]
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Anticancer: Some hydrazone derivatives have shown cytotoxic effects against cancer cell lines.[3][4]
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Antiviral: Activity against a range of viruses has been reported.[3]
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Anti-inflammatory and Analgesic: Demonstrating pain-relieving and anti-inflammatory properties.[3]
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Anticonvulsant and Antidepressant: Showing potential in the treatment of neurological and psychiatric disorders.[3]
The biological activity of hydrazones is often attributed to their ability to chelate metal ions, interact with various enzymes and receptors, and generate reactive oxygen species.[5]
Potential Signaling Pathway Interactions
Given the diverse biological activities of hydrazones, derivatives of 3-Hydrazinyl-2-nitropyridine could potentially interact with a multitude of signaling pathways. For instance, as anticancer agents, they might target pathways involved in cell proliferation, apoptosis, and angiogenesis. As antimicrobial agents, they could interfere with essential microbial metabolic pathways.
The following diagram illustrates a generalized workflow for investigating the biological activity of a novel compound like 3-Hydrazinyl-2-nitropyridine.
Figure 2. A general workflow for drug discovery.
Safety and Handling
Specific safety data for 3-Hydrazinyl-2-nitropyridine is not available. However, based on the functional groups present, it should be handled with care. Hydrazine derivatives can be toxic and potentially carcinogenic. Nitroaromatic compounds are often flammable and can be explosive.
General Precautions:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation, ingestion, and skin contact.
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Store in a cool, dry, and well-ventilated area away from heat and incompatible materials.
Conclusion
3-Hydrazinyl-2-nitropyridine represents a promising, yet underexplored, chemical entity. Its structural features suggest a high potential for derivatization and the development of novel compounds with significant biological activity. Further research is warranted to fully characterize its physical and chemical properties, develop efficient synthetic methodologies, and explore its therapeutic potential across various disease areas. This guide provides a foundational resource for researchers embarking on the study of this intriguing molecule.
References
- 1. 57115-43-2|3-Hydrazinyl-2-nitropyridine|BLD Pharm [bldpharm.com]
- 2. 2-HYDRAZINO-3-NITROPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Activity Evaluation of Phenolic Isatin-3-Hydrazones Containing a Quaternary Ammonium Center of Various Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Biological Activity, and Mechanism of Action of 2-Pyrazyl and Pyridylhydrazone Derivatives, New Classes of Antileishmanial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
